molecular formula C11H13NO B8599291 2-(4-Ethoxyphenyl)propanenitrile

2-(4-Ethoxyphenyl)propanenitrile

Cat. No.: B8599291
M. Wt: 175.23 g/mol
InChI Key: PKWJQJIGITWZKH-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)propanenitrile is an organic compound characterized by a propanenitrile backbone substituted with a 4-ethoxyphenyl group at the second carbon. Its molecular formula is C₁₁H₁₃NO, with a molecular weight of 175.23 g/mol.

The compound’s nitrile group (-CN) enhances its utility as an intermediate in organic synthesis, particularly for constructing heterocycles or amine derivatives via hydrolysis or reduction. Its ethoxy substituent may also modulate metabolic stability in bioactive molecules, as seen in related antitumor agents .

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2-(4-ethoxyphenyl)propanenitrile

InChI

InChI=1S/C11H13NO/c1-3-13-11-6-4-10(5-7-11)9(2)8-12/h4-7,9H,3H2,1-2H3

InChI Key

PKWJQJIGITWZKH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)propanenitrile typically involves the reaction of 4-ethoxybenzaldehyde with a suitable nitrile source under specific conditions. One common method is the reaction of 4-ethoxybenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to yield the desired product.

Industrial Production Methods

Industrial production of 2-(4-Ethoxyphenyl)propanenitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

    Oxidation: Formation of 2-(4-Ethoxyphenyl) propionic acid.

    Reduction: Formation of 2-(4-Ethoxyphenyl) propylamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Ethoxyphenyl)propanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)propanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the phenyl ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

The trimethylsilylethynyl group in ’s compound increases molecular weight (261.82 g/mol) and steric hindrance, which may hinder metabolic degradation in agrochemicals .

Biological Activity :

  • Compounds with electron-withdrawing groups (e.g., -CN, -Cl) show enhanced reactivity in nucleophilic substitutions, as seen in and . These groups are critical in bioactive molecules, such as enzyme inhibitors or antitumor agents .
  • The benzylthioethoxy side chain in ’s compound enables stereocontrolled synthesis, highlighting its role in chiral drug development .

Synthetic Utility :

  • The nitrile group facilitates diverse transformations. For example, hydrolysis of 2-(4-methoxyphenyl)-2-methylpropanenitrile yields carboxylic acids, valuable in polymer chemistry .
  • Ethoxy-substituted nitriles (e.g., ’s antitumor agent) demonstrate improved pharmacokinetic profiles, with recovery optimization via solvent dilution techniques during protein precipitation .

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